molecular formula C11H8N2O2 B6260511 (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid CAS No. 754190-57-3

(2E)-3-(quinoxalin-2-yl)prop-2-enoic acid

Cat. No.: B6260511
CAS No.: 754190-57-3
M. Wt: 200.2
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Description

(2E)-3-(quinoxalin-2-yl)prop-2-enoic acid is an organic compound that features a quinoxaline ring attached to a propenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid typically involves the condensation of quinoxaline derivatives with appropriate aldehydes or ketones under acidic or basic conditions. One common method is the Knoevenagel condensation, where quinoxaline-2-carbaldehyde reacts with malonic acid in the presence of a base such as piperidine to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale condensation reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity, often involving continuous flow processes and the use of catalysts to enhance reaction rates .

Chemical Reactions Analysis

Types of Reactions

(2E)-3-(quinoxalin-2-yl)prop-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(2E)-3-(quinoxalin-2-yl)prop-2-enoic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of (2E)-3-(quinoxalin-2-yl)prop-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. In medicinal applications, it may interfere with cell signaling pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2E)-3-(quinoxalin-2-yl)prop-2-enoic acid is unique due to its combination of the quinoxaline ring and propenoic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various applications in research and industry .

Properties

CAS No.

754190-57-3

Molecular Formula

C11H8N2O2

Molecular Weight

200.2

Purity

95

Origin of Product

United States

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